5-methyl-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,3-thiazol-2-amine
Overview
Description
5-methyl-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,3-thiazol-2-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine moiety fused with a thiazole ring. The presence of these heterocyclic rings imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications.
Mechanism of Action
Target of Action
The primary targets of 5-methyl-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,3-thiazol-2-amine are the fibroblast growth factor receptors (FGFRs). FGFRs play an essential role in various types of tumors . The compound exhibits potent activities against FGFR1, 2, and 3 .
Mode of Action
This compound interacts with its targets, FGFRs, by inhibiting their activity. This inhibition is achieved through the compound’s ability to bind to these receptors, thereby preventing their normal function .
Biochemical Pathways
The FGFR signaling pathway is the primary biochemical pathway affected by this compound. This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the inhibition of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It is known that the compound has a low molecular weight, which could be beneficial to its bioavailability .
Result of Action
The action of this compound results in the inhibition of cell proliferation and induction of apoptosis in cancer cells . It also significantly inhibits the migration and invasion of cancer cells .
Biochemical Analysis
Biochemical Properties
5-methyl-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,3-thiazol-2-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity with varying degrees of potency . The compound binds to the ATP-binding site of these receptors, preventing their autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition is significant in the context of cancer therapy, as abnormal FGFR signaling is implicated in various tumors .
Cellular Effects
In cellular contexts, this compound has been shown to inhibit the proliferation of cancer cells, such as breast cancer 4T1 cells . It induces apoptosis and significantly reduces the migration and invasion abilities of these cells . The compound influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell proliferation and survival . Additionally, it affects gene expression by modulating the transcription of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the ATP-binding site of FGFRs . This binding inhibits the kinase activity of the receptors, preventing their autophosphorylation and subsequent activation of downstream signaling pathways . The compound also affects the phosphorylation status of key signaling proteins, thereby modulating cellular responses such as proliferation, migration, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease upon prolonged exposure to light or heat . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cancer cell proliferation and migration . Degradation products may form over extended periods, potentially affecting its efficacy .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ toxicity have been observed . The therapeutic window for this compound is therefore narrow, necessitating careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Cytochrome P450 enzymes play a key role in its metabolism, converting the compound into various metabolites . These metabolites may retain some biological activity or be further processed for excretion .
Transport and Distribution
Within cells and tissues, this compound is transported via passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its distribution to target sites . The compound tends to accumulate in tissues with high FGFR expression, such as tumors, enhancing its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with FGFRs . Post-translational modifications, such as phosphorylation, may influence its localization and activity . The compound’s ability to target specific cellular compartments is crucial for its function as an FGFR inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,3-thiazol-2-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-b]pyridine core.
Thiazole Ring Formation: The thiazole ring is introduced through a cyclization reaction involving a thioamide and a halogenated precursor.
Methylation: The final step involves the methylation of the compound to introduce the methyl group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-methyl-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
5-methyl-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,3-thiazol-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar pyrrole ring structure and exhibit various biological activities, including antimicrobial and anticancer properties .
Pyridine Derivatives: Compounds such as methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-(piperazin-1-yl)benzoate, which also contain a pyridine ring, are used in medicinal chemistry for their bioactive properties .
Uniqueness
5-methyl-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,3-thiazol-2-amine is unique due to its combined pyrrolo[2,3-b]pyridine and thiazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for targeted therapeutic applications and further research.
Properties
IUPAC Name |
5-methyl-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c1-6-9(15-11(12)16-6)8-5-14-10-7(8)3-2-4-13-10/h2-5H,1H3,(H2,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIOGCMRVIFDFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CNC3=C2C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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